Ethanedione, bis(3-methylphenyl)-

Descripción general

Descripción

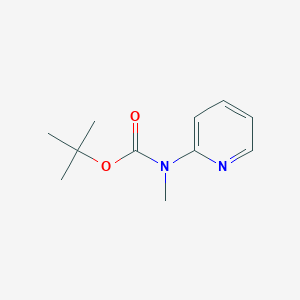

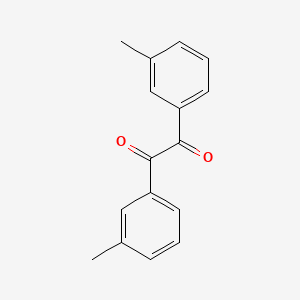

Ethanedione, bis(3-methylphenyl)-, also known as 3,3’-Dimethylbenzil, is a chemical compound with the molecular formula C16H14O2 . It has a molecular weight of 238.28 .

Molecular Structure Analysis

The molecular structure of Ethanedione, bis(3-methylphenyl)- consists of two 3-methylphenyl groups attached to an ethanedione core . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

Ethanedione, bis(3-methylphenyl)- has a molecular weight of 238.28 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación

Surfactant Research

3,3’-Dimethylbenzil is used in the preparation of cationic surfactants . These surfactants play a vital role in various industries due to their amphipathic structure, which contains two parts, hydrophobic and hydrophilic, in contact with each other . They have the ability to adsorb on surfaces and aggregate to form micelles .

Petroleum Production

In the field of petroleum production, surfactants prepared from 3,3’-Dimethylbenzil are used as corrosion inhibitors, demulsifiers, biocides, and pour point depressants .

Personal Care and Cosmetics

Surfactants derived from 3,3’-Dimethylbenzil have widespread importance in personal care and cosmetics . They can be used in the formulation of various products due to their unique properties.

Pharmaceutical Formulation

In pharmaceutical formulation, these surfactants can be used to improve the solubility of drugs, enhance drug delivery, and serve as antimicrobial agents .

Agrochemicals

In the agrochemical industry, surfactants prepared from 3,3’-Dimethylbenzil can be used to improve the effectiveness of pesticides and fertilizers .

Food Industry

In the food industry, these surfactants can be used as emulsifiers, stabilizers, and dispersing agents .

Biological Activity

The biological activity of surfactants prepared from 3,3’-Dimethylbenzil was estimated using an inhibition zone showing that they have good activity .

Corrosion Inhibition

The effects of N-(3-(dimethyl benzyl ammonio)propyl)alkanamide chloride derivatives on the corrosion of mild carbon steel in acidic medium were investigated . This indicates another potential application of 3,3’-Dimethylbenzil in corrosion inhibition.

Mecanismo De Acción

Target of Action

This compound is often used in organic synthesis , but its specific biological targets remain unclear

Mode of Action

It’s known that the mode of action of a compound is determined by its interaction with its targets . This interaction can lead to changes in the function or structure of the target, which can result in a biological response .

Biochemical Pathways

Biochemical pathways are complex networks of chemical reactions that occur in living organisms . These pathways are crucial for various biological processes, including metabolism, signal transduction, and cell communication

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties can significantly impact the bioavailability of a compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

These effects can range from changes in gene expression to alterations in cellular function

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s activity . For 3,3’-Dimethylbenzil, it’s known to be a stable compound under normal conditions . .

Propiedades

IUPAC Name |

1,2-bis(3-methylphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXBTSSRIPSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521038 | |

| Record name | Bis(3-methylphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4463-26-7 | |

| Record name | Bis(3-methylphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

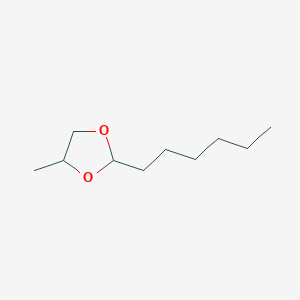

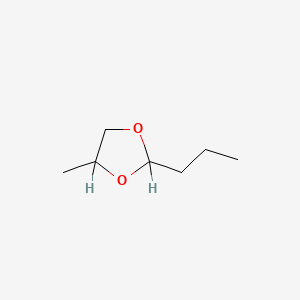

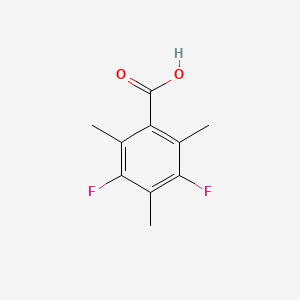

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)

![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)